molecular formula C8H10N2 B078990 1,2,3,4-Tetrahydro-1,8-naphthyridine CAS No. 13623-87-5

1,2,3,4-Tetrahydro-1,8-naphthyridine

Cat. No. B078990
Key on ui cas rn: 13623-87-5
M. Wt: 134.18 g/mol
InChI Key: ZCZVGQCBSJLDDS-UHFFFAOYSA-N
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Patent
US08093247B2

Procedure details

5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid (208 mg, 0.50 mmol), 1,2,3,4-tetrahydro-[1,8]naphthyridine [(135 mg, 1.0 mmol) 1,2,3,4-tetrahydro-[1,8]naphthyridine was prepared freshly from 1,8-napthyridine via hydrogenation over Pt2O], BOP (486 mg, 1.1 mmol), DIEA (185 mg, 1.4 mmol) were reacted according to the procedure D to provide the title compound. HPLC purification (20→90% gradient of MeCN-water) provided 4-chloro-N-[5-chloro-2-(3,4-dihydro-2H-[1,8]naphthyridine-1-carbonyl)-pyridin-3-yl]-3-trifluoromethyl-benzenesulfonamide: MS m/z: 531.0 (M+H).
Name
5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
185 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:11][S:12]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([C:22]([F:25])([F:24])[F:23])[CH:16]=2)(=[O:14])=[O:13])[C:5]([C:8](O)=[O:9])=[N:6][CH:7]=1.[NH:26]1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][N:34]=2)[CH2:29][CH2:28][CH2:27]1.[N:36]1[C:45]2[C:40](=[CH:41][CH:42]=[CH:43][N:44]=2)[CH:39]=[CH:38][CH:37]=1.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.CCN(C(C)C)C(C)C>>[NH:34]1[C:35]2[C:30](=[CH:29][CH:28]=[CH:27][N:26]=2)[CH2:31][CH2:32][CH2:33]1.[Cl:21][C:18]1[CH:19]=[CH:20][C:15]([S:12]([NH:11][C:4]2[C:5]([C:8]([N:44]3[C:45]4[C:40](=[CH:39][CH:38]=[CH:37][N:36]=4)[CH2:41][CH2:42][CH2:43]3)=[O:9])=[N:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)(=[O:13])=[O:14])=[CH:16][C:17]=1[C:22]([F:25])([F:23])[F:24] |f:3.4|

Inputs

Step One
Name
5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid
Quantity
208 mg
Type
reactant
Smiles
ClC=1C=C(C(=NC1)C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC2=CC=CN=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CN=C12
Name
Quantity
486 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
185 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2=CC=CN=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 135 mg
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)NC=1C(=NC=C(C1)Cl)C(=O)N1CCCC2=CC=CN=C12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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